molecular formula C10H18O4 B12944802 Ethyl 2-(1,4-dihydroxycyclohexyl)acetate

Ethyl 2-(1,4-dihydroxycyclohexyl)acetate

Cat. No.: B12944802
M. Wt: 202.25 g/mol
InChI Key: RVPUVTKNHLFEPU-UHFFFAOYSA-N
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Description

Ethyl 2-(1,4-dihydroxycyclohexyl)acetate is a cyclohexane-derived ester featuring a 1,4-dihydroxycyclohexyl moiety linked to an ethyl acetate group. Key structural features include:

  • Cyclohexyl backbone: The 1,4-dihydroxy substitution introduces steric and electronic effects, influencing solubility and reactivity.
  • Ester functionality: The ethyl acetate group enhances lipophilicity compared to carboxylic acids.

Crystallographic studies of closely related compounds, such as 2-[(1R,4R)-1,4-dihydroxycyclohexyl]acetic acid, reveal hydrogen-bonding networks dominated by hydroxyl and carboxyl groups, suggesting similar intermolecular interactions in the ethyl ester form .

Properties

IUPAC Name

ethyl 2-(1,4-dihydroxycyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h8,11,13H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPUVTKNHLFEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC(CC1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,4-dihydroxycyclohexyl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with 1,4-cyclohexanedione.

    Wittig Reaction: The 1,4-cyclohexanedione undergoes a Wittig reaction to form an intermediate compound.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction.

    Catalytic Hydrogenation: Finally, catalytic hydrogenation is performed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high purity and yield, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,4-dihydroxycyclohexyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(1,4-dihydroxycyclohexyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(1,4-dihydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic Acid
  • Molecular Formula : C₈H₁₂O₄
  • Molecular Weight : 172.18 g/mol
  • Key Differences :
    • Replaces the ethyl ester with a carboxylic acid group.
    • Higher polarity and water solubility due to the acidic proton.
    • Crystallographic data show extensive O–H···O hydrogen bonds between hydroxyl and carboxyl groups, forming a 3D network .
(b) Ethyl 2-Hydroxyacetate
  • Molecular Formula : C₄H₈O₃
  • Molecular Weight : 104.10 g/mol
  • Key Differences :
    • Lacks the cyclohexyl ring, reducing steric hindrance and molecular weight.
    • Higher volatility (boiling point ~145°C) and simpler synthesis routes, often using acid catalysts like p-toluenesulfonic acid .

Structural Analogues with Heterocyclic Systems

Imidazole-containing ethyl acetate derivatives (e.g., Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate) exhibit distinct electronic properties due to aromatic heterocycles:

  • Polarity: Imidazole’s nitrogen atoms enable hydrogen bonding and coordination chemistry, unlike the non-aromatic cyclohexyl group .
  • Synthetic Routes : These derivatives are typically synthesized via cyclocondensation reactions, differing from the esterification or hydroxylation steps used for cyclohexyl derivatives .

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted)
Ethyl 2-(1,4-dihydroxycyclohexyl)acetate C₁₀H₁₈O₄ 202.25 Ester, diol Moderate (polar organic solvents)
2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic Acid C₈H₁₂O₄ 172.18 Carboxylic acid, diol High (water, alcohols)
Ethyl 2-hydroxyacetate C₄H₈O₃ 104.10 Ester, hydroxyl High (ethanol, ether)
Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate C₁₃H₁₄N₂O₂ 230.26 Ester, imidazole Low (aprotic solvents)

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